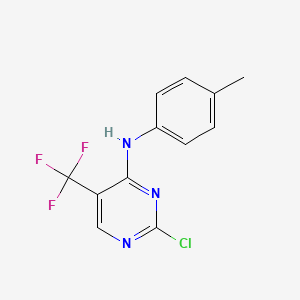

2-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-N-(p-tolyl)-5-(trifluoromethyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by the presence of a chloro group, a p-tolyl group, and a trifluoromethyl group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(p-tolyl)-5-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the p-Tolyl Group: The p-tolyl group can be introduced through a nucleophilic aromatic substitution reaction.

Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the p-tolyl group.

Reduction: Reduction reactions may target the pyrimidine ring or the chloro group.

Substitution: The chloro group can be substituted with other nucleophiles, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Oxidation: Products may include oxidized derivatives of the p-tolyl group.

Reduction: Reduced forms of the pyrimidine ring or dechlorinated products.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(p-tolyl)-5-(trifluoromethyl)pyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(p-tolyl)-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-N-(p-tolyl)pyrimidin-4-amine: Lacks the trifluoromethyl group.

5-(Trifluoromethyl)-2-chloropyrimidin-4-amine: Lacks the p-tolyl group.

N-(p-Tolyl)-5-(trifluoromethyl)pyrimidin-4-amine: Lacks the chloro group.

Uniqueness

2-Chloro-N-(p-tolyl)-5-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of all three functional groups (chloro, p-tolyl, and trifluoromethyl) on the pyrimidine ring. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound features a unique molecular structure characterized by a chlorine atom, a trifluoromethyl group, and an N-(4-methylphenyl) substituent, which may contribute to its pharmacological properties.

- Molecular Formula: C12H10ClF3N4

- Molecular Weight: 287.67 g/mol

- Structural Features:

- Pyrimidine ring with a chlorine substitution at position 2.

- Trifluoromethyl group at position 5.

- An N-(4-methylphenyl) group at position 4.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability and efficacy. Notably, the compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular functions such as proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

The compound's mechanism involves the inhibition of cell proliferation by targeting specific kinases, leading to increased apoptosis in cancer cells while sparing normal cells, which highlights its selectivity and potential therapeutic window.

Other Biological Activities

In addition to its anticancer effects, this compound has shown promise in other areas:

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity against various pathogens, although further research is needed to confirm these effects.

- Enzyme Inhibition: The compound has been observed to inhibit certain kinases involved in cellular signaling pathways, which could have implications for treating diseases related to dysregulated signaling.

Case Studies and Research Findings

-

In Vitro Studies:

A study evaluated the compound's effects on MDA-MB-231 cells, revealing a potent inhibitory effect on cell growth with an IC50 value significantly lower than that of standard treatments like 5-Fluorouracil (5-FU) . -

Pharmacokinetics:

Pharmacokinetic studies indicated that the compound has a favorable clearance rate and oral bioavailability (31.8% following oral administration), suggesting it could be an effective oral therapeutic agent . -

Toxicity Studies:

Acute toxicity assessments in animal models showed no significant adverse effects at high doses (up to 2000 mg/kg), indicating a promising safety profile for further development .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | C11H9ClF3N3 | Methyl substitution | Potential anticancer properties |

| 4-Chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-2-amine | C12H10ClF3N3 | Ethyl substitution | Investigated for antimicrobial activity |

| N-(3-chloro-4-methylphenyl)-5-methylpyrimidin | C11H10ClN3 | Different substitution pattern | Anticancer potential reported |

Properties

CAS No. |

847862-98-0 |

|---|---|

Molecular Formula |

C12H9ClF3N3 |

Molecular Weight |

287.67 g/mol |

IUPAC Name |

2-chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyrimidin-4-amine |

InChI |

InChI=1S/C12H9ClF3N3/c1-7-2-4-8(5-3-7)18-10-9(12(14,15)16)6-17-11(13)19-10/h2-6H,1H3,(H,17,18,19) |

InChI Key |

OZWOVYUILXZEPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.